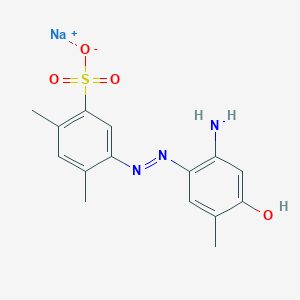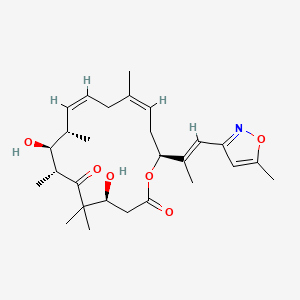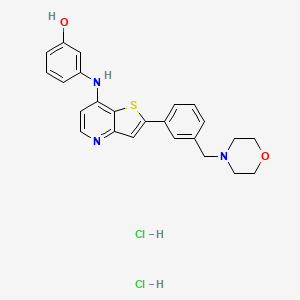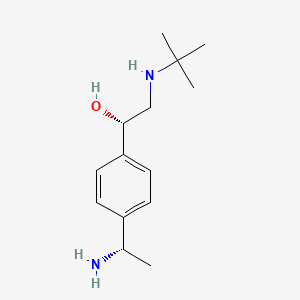
TPT197 HCl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
TPT-197 is a thiophene thiourea derivative with molecule weight 197 in free base form. There is no formal name yet, we temporally call this molecule as TPT-197. Please also see similar products: TPT-197; TPT-260; TPT-172.
Aplicaciones Científicas De Investigación
Genome-Editing Technologies in Adoptive T Cell Immunotherapy for Cancer
Genome-editing technologies like CRISPR-Cas9 have enabled the precise editing of genes within the genome, presenting a robust platform to optimize the activity of engineered T cells in cancer treatment. This advancement is exemplified by engineered T cell therapies, such as CD19-directed chimeric antigen receptor T cells (CART19), which have shown significant efficacy in specific patient populations. The FDA-approved CTL019, or KYMRIAH™, represents a milestone in adoptive T cell therapies, highlighting the potential of genome-editing technologies in this field (Singh et al., 2017).
Chimeric Antigen Receptor T-cell Therapy for Hematological Malignancies
The designation of CTL019 as a 'breakthrough therapy' by the FDA underscores the significant progress in chimeric antigen receptor T-cell (CAR-T) therapy for hematological malignancies. These therapies, targeting CD19, have demonstrated considerable efficacy, leading to the launch of numerous clinical trials and the treatment of high-risk B-cell malignancies. This development marks a pivotal moment in harnessing the immune system's power in ways previously unseen, with further research underway to extend CAR T-cell therapy beyond B-cell malignancies (Gill & June, 2015).
Triphenyltin Compounds in Marine Ecosystems: Environmental and Health Impact
While not directly connected to TPT197 HCl, research on triphenyltin (TPT) compounds reveals their significant environmental and health impacts. Used as biocides in marine vessels and agriculture, these compounds have led to worldwide contamination of coastal waters. Their resistance to biotransformation and potential to bioaccumulate poses risks to marine life and, indirectly, to humans through seafood consumption. This calls for regular monitoring and a comprehensive understanding of TPT's ecological and health implications (Yi et al., 2012).
Endocrine Disrupting Toxicity of Triphenyltin
The endocrine-disrupting effects of TPT, another compound related to TPT197 HCl, have been extensively studied across various species, from aquatic animals to mammals. TPT has been observed to induce morphological and physiological changes in the animal endocrine system, impacting reproductive functions and causing abnormalities like imposex in aquatic animals and reproductive disorders in mammals. Recognizing TPT as a major endocrine disruptor is crucial for understanding its toxic effects on different tissues and its pathogenic implications on endocrine, metabolic, neurological, and reproductive functions (He, Li, & Li, 2020).
Propiedades
Fórmula molecular |
C7H7N3S2 |
|---|---|
Peso molecular |
197.28 |
Apariencia |
white to off-white solid powder |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






